molecular formula C5H2Cl2IN B142405 2,6-Dichloro-3-iodopyridine CAS No. 148493-37-2

2,6-Dichloro-3-iodopyridine

Cat. No.: B142405
CAS No.: 148493-37-2
M. Wt: 273.88 g/mol
InChI Key: DPCQIHCGMIPSQV-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-iodopyridine (CAS: 148493-37-2) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂IN and a molecular weight of 284.89 g/mol. It features chlorine atoms at the 2- and 6-positions and an iodine atom at the 3-position of the pyridine ring. This compound is commercially available as a high-purity reagent (≥99%) for synthetic applications, particularly in pharmaceutical and agrochemical research .

The iodine atom at the 3-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine atoms enhance electrophilicity and direct regioselectivity in further substitutions. Its structure is critical in intermediates for kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-iodopyridine typically involves halogenation reactions. One common method includes the reaction of 2,6-dichloropyridine with iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under controlled temperature conditions ranging from room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the 3-position undergoes substitution reactions under metal-mediated or thermal conditions.

Reaction TypeConditionsYieldProductSource
Copper-mediated trifluoromethylationDMF, CuI, methyl fluorosulfonyldifluoroacetate, 100°C, 5h95%2,6-Dichloro-3-trifluoromethylpyridine
Hydrazine substitution1,4-dioxane, 80°C, overnight49%2,4-Dichloro-3-hydrazinylpyridine

Key Observations :

  • Trifluoromethylation proceeds efficiently via copper(I) iodide catalysis, leveraging the iodine’s leaving group ability .

  • Hydrazine displaces iodine under mild heating, forming hydrazine derivatives .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction TypeConditionsYieldProductSource
Suzuki couplingPd(dba)₂, Xantphos, arylboronic acid, THF, reflux72%*2,6-Dichloro-3-arylpyridine
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C65%*Biaryl derivatives

Notes :

  • *Yields extrapolated from analogous iodopyridine systems in .

  • Suzuki reactions require bulky ligands (e.g., Xantphos) to suppress protodeiodination .

Electrophilic Substitution

The electron-withdrawing chloro groups direct electrophilic attacks to the 4- and 5-positions.

Reaction TypeConditionsOutcomeSource
NitrationOleum (20% SO₃), HNO₃, 85–150°C2,6-Dichloro-3-iodo-5-nitropyridine*
BrominationBr₂, FeBr₃, CHCl₃, 0°C2,6-Dichloro-3-iodo-5-bromopyridine*

Key Insights :

  • Nitration occurs preferentially at the 5-position under strongly acidic conditions .

  • Bromination is regioselective due to steric and electronic effects .

Functional Group Interconversion

The iodine atom can be converted into other functional groups.

Reaction TypeConditionsYieldProductSource
Oxidation to aldehydeMnO₂, benzene, reflux80%*2,6-Dichloro-3-pyridinecarbaldehyde
Reductive deiodinationZn, NH₄Cl, EtOH, 70°C85%*2,6-Dichloropyridine

Notes :

  • *Conditions adapted from analogous 2,4-dichloro-3-iodopyridine reactions .

  • Manganese dioxide selectively oxidizes benzylic alcohols to aldehydes in halogenated pyridines .

Cyclization and Heterocycle Formation

The iodine atom facilitates cyclization to fused heterocycles.

Reaction TypeConditionsYieldProductSource
Thienopyridine synthesisCuI, K₂CO₃, DMF, 120°C60%Thieno[3,2-b]pyridine derivative

Mechanism :

  • Copper-mediated coupling with thiophene derivatives forms fused ring systems .

Scientific Research Applications

2,6-Dichloro-3-iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-iodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, coupling, and other reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,6-dichloro-3-iodopyridine with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 148493-37-2 C₅H₂Cl₂IN 284.89 Cl (2,6), I (3) Cross-coupling reactions; kinase inhibitor intermediates
2,6-Dichloropyridine 2402-78-0 C₅H₃Cl₂N 147.99 Cl (2,6) Base for halogen exchange; lacks iodine, limiting coupling reactivity
2,6-Dichloro-4-iodopyridine 98027-84-0 C₅H₂Cl₂IN 284.89 Cl (2,6), I (4) Iodine at 4-position alters electronic effects; less steric hindrance at 3-position
2,5-Dichloro-3-iodopyridine - C₅H₂Cl₂IN 284.89 Cl (2,5), I (3) Different chlorine positions reduce symmetry; affects regioselectivity in reactions
2,6-Difluoro-3-iodopyridine 685517-67-3 C₅H₂F₂IN 240.98 F (2,6), I (3) Fluorine’s electronegativity increases ring electron deficiency; alters acidity
3-(Bromomethyl)-2,6-dichloropyridine 58596-59-1 C₆H₄BrCl₂N 240.91 Cl (2,6), BrCH₂ (3) Bromomethyl group enables alkylation; distinct from iodine’s coupling utility

Physicochemical Properties

  • Molecular Weight and Polarity: The iodine atom significantly increases molecular weight compared to non-iodinated analogs (e.g., 2,6-dichloropyridine: 147.99 g/mol vs. 284.89 g/mol). This also enhances hydrophobicity, affecting solubility in polar solvents .
  • Halogen Influence :
    Fluorine in 2,6-difluoro-3-iodopyridine reduces basicity and increases metabolic stability compared to chlorine, making it favorable in drug design .

Biological Activity

2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative with significant biological activity, particularly in pharmaceutical applications. Its unique structural characteristics enable it to interact with various biological targets, making it an important compound in medicinal chemistry. This article will delve into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C5_5H2_2Cl2_2IN
  • Molecular Weight : 273.88 g/mol
  • CAS Number : 148493-37-2
  • Melting Point : 74°C to 79°C
  • Solubility : Slightly soluble in water; light-sensitive .

Biological Activity

The biological activity of this compound has been extensively studied due to its potential pharmacological effects. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and efficacy, which is crucial for the development of new therapeutic agents.

The compound's ability to inhibit CYP1A2 is particularly relevant in pharmacokinetics, where it can alter the metabolism of co-administered drugs. This interaction can lead to increased plasma concentrations of certain medications, necessitating careful consideration during drug formulation and administration.

Synthesis Methods

The synthesis of this compound typically involves the iodination of 2-chloro-4-aminopyridine. The process can be optimized using various methods to achieve high yields and purity. One common approach includes:

  • Starting Material : 2-chloro-4-aminopyridine.
  • Reagents : Iodine and suitable solvents.
  • Conditions : Controlled temperature and reaction time to maximize yield.

In industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Inhibition of CYP1A2 :
    • A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro, leading to altered metabolism of substrates like caffeine and certain antidepressants. This effect underscores the compound's relevance in drug-drug interaction studies.
  • Neuroprotective Effects :
    • Research has indicated that derivatives of this compound may exhibit neuroprotective properties against tau-mediated neurodegeneration disorders. For instance, compounds synthesized from this compound have shown promise in preclinical models for Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberSimilarity Index
2-Chloro-6-iodopyridin-3-amine909036-46-00.79
4-Amino-2-chloropyridineNot Available0.77
3-IodopyridineNot Available0.75

This table illustrates how variations in substituents affect the biological activity and potential applications of related compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Dichloro-3-iodopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation or iodination of dichloropyridine precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve regioselectivity and reduce byproducts compared to conventional heating . Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm purity and structure, as residual halides or incomplete substitution can skew analytical results .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR should show absence of aromatic protons at positions 3 and 5 (iodo and chloro substitution). 13^13C NMR confirms carbon-halogen coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 288.84 for C5_5HCl2_2IN+^+) .
  • X-ray Crystallography : Resolves bond angles and confirms halogen positioning in the crystal lattice, though this requires high-purity crystals .

Q. What stability considerations are critical when handling this compound under laboratory conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (N2_2/Ar) at −20°C in amber vials. Degradation products (e.g., dehalogenated pyridines) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivatization?

  • Methodological Answer : The iodo group at position 3 is more reactive toward cross-coupling (e.g., Suzuki-Miyaura) due to lower bond dissociation energy vs. chloro groups. Use Pd(PPh3_3)4_4/AsPh3_3 catalysts in THF/EtOH (80°C) to retain chloro substituents while replacing iodine with aryl/alkyl groups . Kinetic studies (e.g., in situ IR) can optimize reaction timelines and minimize overfunctionalization .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity and nucleophile strength. For example, in DMSO, the iodo group undergoes SNAr with strong nucleophiles (e.g., NaN3_3), while in non-polar solvents (toluene), radical pathways dominate. DFT calculations (e.g., Gaussian 16) can model transition states and predict dominant pathways .

Q. How do steric and electronic effects influence the compound’s utility in metal-organic frameworks (MOFs) or catalytic systems?

  • Methodological Answer : The electron-withdrawing chloro and iodo groups enhance Lewis acidity at the pyridine nitrogen, making it a ligand for transition metals (e.g., Pd, Cu). XPS and cyclic voltammetry can assess metal-binding affinity and redox behavior. For MOFs, BET surface area analysis post-synthesis quantifies porosity changes due to ligand integration .

Q. Research Design & Data Analysis

Q. What frameworks (e.g., FINER criteria) are effective for formulating hypothesis-driven studies on this compound?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Prioritize reactions with <5 synthetic steps (e.g., one-pot iodination).
  • Novel : Explore understudied applications (e.g., photoredox catalysis).
  • Relevant : Align with trends in halogenated heterocycles for medicinal chemistry .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • Compare experimental 1^1H NMR shifts with computational predictions (ChemDraw/NMRdb).
  • Replicate synthesis under standardized conditions (e.g., inert atmosphere) to isolate environmental variables .

Properties

IUPAC Name

2,6-dichloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQIHCGMIPSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371076
Record name 2,6-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-37-2
Record name 2,6-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-iodopyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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